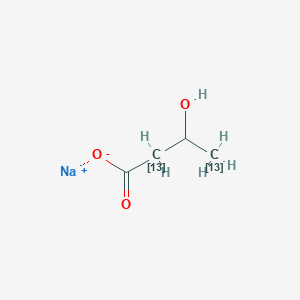

Sodium DL-3-hydroxybutyrate-2,4-13C2

Description

BenchChem offers high-quality Sodium DL-3-hydroxybutyrate-2,4-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium DL-3-hydroxybutyrate-2,4-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

287389-35-9 |

|---|---|

Molecular Formula |

C4H7NaO3 |

Molecular Weight |

128.07 g/mol |

IUPAC Name |

sodium;3-hydroxy(2,4-13C2)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1; |

InChI Key |

NBPUSGBJDWCHKC-AWQJXPNKSA-M |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

Isomeric SMILES |

[13CH3]C([13CH2]C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium DL-3-hydroxybutyrate-2,4-13C2 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Sodium DL-3-hydroxybutyrate-2,4-13C2, a critical tool for researchers, scientists, and professionals in drug development. We will delve into the technical specifics of this isotopically labeled compound, offering insights into its use in metabolic research and providing a detailed experimental protocol.

Introduction: Unraveling Metabolic Pathways with Isotopic Precision

Sodium DL-3-hydroxybutyrate-2,4-13C2 is a stable isotope-labeled form of sodium 3-hydroxybutyrate, a ketone body that serves as a vital energy source for various tissues, particularly the brain, during periods of fasting or low glucose availability.[1] The incorporation of two carbon-13 (¹³C) atoms at the 2 and 4 positions of the 3-hydroxybutyrate molecule allows researchers to trace its metabolic fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] This makes it an invaluable tool in the field of metabolic flux analysis (MFA), enabling the quantitative study of cellular metabolism in both healthy and diseased states.[5][6][7] Understanding the intricate network of metabolic pathways is paramount for advancing disease research and developing effective therapeutics.[8]

Chemical Properties and Synonyms

A thorough understanding of the chemical properties of a compound is fundamental to its effective application in research. The table below summarizes the key chemical and physical properties of Sodium DL-3-hydroxybutyrate-2,4-13C2.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₂C₂H₇NaO₃ | [9] |

| Molecular Weight | 128.07 g/mol | [10] |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 149-155 °C (for D-isomer) | |

| Solubility | Freely soluble in water. Soluble in DMSO and ethanol (~5 mg/ml). | [12][13] |

| Storage Temperature | 2-8°C, protect from moisture. | [11] |

| Isotopic Purity | ≥99 atom % ¹³C |

Synonyms:

-

DL-3-Hydroxybutyric acid-2,4-13C2 sodium salt[9]

-

Sodium (R,S)-3-hydroxybutyrate-2,4-13C2

Applications in Metabolic Research: Tracing the Journey of a Ketone Body

The primary application of Sodium DL-3-hydroxybutyrate-2,4-13C2 lies in its use as a tracer for metabolic flux analysis.[5][6][7] By introducing this labeled compound into a biological system (e.g., cell culture, animal models, or human subjects), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a detailed map of how 3-hydroxybutyrate is utilized and transformed within the cell.

The strategic placement of the ¹³C labels at positions 2 and 4 is crucial. When 3-hydroxybutyrate is metabolized, it is first converted to acetoacetate, then to acetoacetyl-CoA, and finally cleaved into two molecules of acetyl-CoA. These acetyl-CoA molecules, now carrying the ¹³C label, can then enter the tricarboxylic acid (TCA) cycle or be used for fatty acid synthesis.[8] By analyzing the labeling patterns of TCA cycle intermediates (like citrate, glutamate, and aspartate) and fatty acids, scientists can quantify the contribution of ketone bodies to cellular energy production and biosynthesis.[3][4]

This technique is particularly valuable in neuroscience, as it allows for the in vivo study of brain energy metabolism.[2][3][4] It has been used to demonstrate that the brain can readily utilize ketones as an alternative fuel to glucose. Furthermore, in the context of drug development, understanding how a therapeutic agent alters ketone body metabolism can provide critical insights into its mechanism of action and potential side effects.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using Sodium DL-3-hydroxybutyrate-2,4-13C2 in Cell Culture

This protocol provides a generalized workflow for a steady-state ¹³C-labeling experiment in adherent mammalian cells. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the relative contribution of 3-hydroxybutyrate to the TCA cycle in a specific cell line.

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

Sodium DL-3-hydroxybutyrate-2,4-13C2

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

Water, ice-cold

-

Centrifuge tubes

-

Nitrogen gas or vacuum concentrator

-

LC-MS or GC-MS system

Methodology:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Rationale: This ensures that the cells are in a state of active, logarithmic growth and that there are enough cells for metabolite extraction and analysis.

-

-

Preparation of Labeling Medium:

-

Prepare the experimental medium by supplementing a base medium (lacking the unlabeled counterpart) with a known concentration of Sodium DL-3-hydroxybutyrate-2,4-13C2. The exact concentration will depend on the cell type and experimental goals but is often in the physiological range.

-

Rationale: Using a defined medium allows for precise control over the available nutrient sources, ensuring that the observed labeling patterns are a direct result of the metabolism of the ¹³C-labeled substrate.

-

-

Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the standard culture medium.

-

Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a sufficient period to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often between 8 and 24 hours.[14]

-

Rationale: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable, is crucial for accurate flux calculations in steady-state MFA.[14]

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Place the plate on ice and add ice-cold PBS to wash the cells.

-

Immediately aspirate the PBS and add an ice-cold extraction solvent (e.g., 80% methanol).

-

Rationale: Rapid quenching of metabolism by using ice-cold solutions is critical to prevent further enzymatic activity and preserve the in vivo metabolic state of the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled tube.

-

Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites from lipids and proteins.

-

Rationale: This separates the metabolites of interest (polar) from other cellular components that could interfere with the analysis.

-

-

Sample Preparation for MS Analysis:

-

Collect the polar metabolite fraction.

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Rationale: Drying removes the solvent, concentrating the metabolites for analysis.

-

Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites (e.g., TCA cycle intermediates).

-

Rationale: Mass spectrometry separates and detects molecules based on their mass-to-charge ratio, allowing for the quantification of the different isotopologues (molecules with different numbers of ¹³C atoms) of each metabolite.

-

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of the relative abundances of different mass isotopologues for each measured metabolite. This data is then used to calculate the fractional enrichment of ¹³C in each metabolite pool. By applying computational models and algorithms, this labeling information can be used to infer the relative or absolute fluxes through the metabolic pathways of interest.[6][7] This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism.[7]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the metabolic fate of Sodium DL-3-hydroxybutyrate-2,4-13C2 and the experimental workflow described above.

Caption: Metabolic fate of Sodium DL-3-hydroxybutyrate-2,4-13C2.

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Sodium DL-3-hydroxybutyrate-2,4-13C2 is a powerful and indispensable tool for researchers investigating cellular metabolism. Its ability to act as a tracer provides unparalleled insights into the metabolic fate of ketone bodies, which is of significant interest in fields ranging from basic science to drug development. The experimental protocols outlined in this guide, coupled with a solid understanding of the underlying principles of metabolic flux analysis, will enable scientists to effectively utilize this compound to answer critical biological questions.

References

-

Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

[2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain. (2002). Journal of Cerebral Blood Flow & Metabolism, 22(7), 890-898. Retrieved February 14, 2026, from [Link]

-

Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. (2014). ACS Chemical Biology, 9(8), 1832-1838. Retrieved February 14, 2026, from [Link]

-

[2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain. (2002). Journal of Cerebral Blood Flow & Metabolism, 22(7), 890-898. Retrieved February 14, 2026, from [Link]

-

An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. (2023). bioRxiv. Retrieved February 14, 2026, from [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. Retrieved February 14, 2026, from [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. (2018). Experimental & Molecular Medicine, 50(4), 1-13. Retrieved February 14, 2026, from [Link]

-

11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube. Retrieved February 14, 2026, from [Link]

-

Sodium DL-3-Hydroxybutyrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved February 14, 2026, from [Link]

-

sodium d-3-hydroxybutyrate (2,4-13c2, 99%) microbiological/pyrogen tested. (n.d.). Eurisotop. Retrieved February 14, 2026, from [Link]

-

Sodium DL-3-Hydroxybutyrate Powder, 50g. (n.d.). a V.I. Pharma International. Retrieved February 14, 2026, from [Link]

Sources

- 1. avipharma.gr [avipharma.gr]

- 2. Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. biorxiv.org [biorxiv.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. isotope.com [isotope.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. (R)-(-)-3-HYDROXYBUTYRIC ACID, SODIUM SALT | 13613-65-5 [chemicalbook.com]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 13C2-labeled and unlabeled beta-hydroxybutyrate

Title: Technical Guide: 13C2-Labeled vs. Unlabeled Beta-Hydroxybutyrate in Metabolic Flux Analysis and Drug Development

Executive Summary

This technical guide delineates the critical distinctions between unlabeled beta-hydroxybutyrate (BHB) and its stable isotope isotopologue, 13C2-BHB (specifically the [2,4-13C2] and [1,3-13C2] isomers). While unlabeled BHB serves as a therapeutic agent or generic metabolic substrate, 13C2-BHB is a precision tool for fluxomics . It allows researchers to deconstruct the "black box" of metabolism by distinguishing exogenous supplementation from endogenous hepatic ketogenesis and quantifying the rate of oxidation in peripheral tissues (brain, heart, muscle).

Part 1: Physicochemical & Analytical Distinctions

The fundamental difference lies in the atomic mass and nuclear magnetic resonance (NMR) properties, which dictate their utility in analytical chemistry.

Mass Spectrometry (MS) Signatures

Unlabeled BHB (

13C2-BHB replaces two Carbon-12 atoms with Carbon-13.

-

Mass Shift: +2.0067 Da.

-

Primary Peak: M+2 (approx. 106.054 Da ).

-

Utility: In a biological matrix (plasma/tissue), the M+2 isotopologue is effectively absent in nature (natural abundance of 13C is ~1.1%). Therefore, any detection of M+2 BHB is definitively derived from the exogenous tracer.

Nuclear Magnetic Resonance (NMR) Coupling

-

Unlabeled BHB: Shows standard chemical shifts for protons and carbons.

-

13C2-BHB: Exhibits scalar coupling (

) between adjacent 13C atoms (if labeled at 1,2 or 2,3 or 3,4) or specific enhanced singlets/doublets depending on the labeling pattern. This allows for positional isotopomer analysis (identifying which carbons were metabolized).

Table 1: Comparative Analytical Profile

| Feature | Unlabeled BHB | 13C2-BHB (e.g., [2,4-13C2]) |

| Molecular Weight | ~104.1 g/mol | ~106.1 g/mol |

| MS Signature | M+0 (Base Peak) | M+2 (Tracer Peak) |

| Primary Application | Therapeutic dosing, Standard curves | Metabolic Flux Analysis (MFA), BBB transport kinetics |

| Differentiation | Cannot distinguish source (liver vs. drug) | Distinguishes exogenous vs. endogenous |

| Cost | Low (Commodity chemical) | High (Specialty reagent) |

Part 2: Metabolic Flux Analysis (The "Why")

The most critical application of 13C2-BHB is tracing the metabolic fate of ketone bodies. Unlabeled BHB increases the total pool size, but without a label, it is mathematically impossible to calculate the Rate of Disappearance (

Mechanism of Action: The Symmetry of [2,4-13C2]-BHB

In sophisticated metabolic studies (e.g., brain metabolism), Sodium 3-hydroxybutyrate-[2,4-13C2] is the "Gold Standard" tracer.

-

Transport: 13C2-BHB crosses the Blood-Brain Barrier (BBB) via MCT1 transporters.

-

Conversion: Inside the mitochondria, it is converted to Acetoacetate (AcAc).[1]

-

Thiolysis: AcAc is cleaved by Beta-Ketothiolase into two molecules of Acetyl-CoA.

The Tracer Advantage: Because of the specific position of the labels at C2 and C4 of BHB, the cleavage yields two identical moles of [2-13C]-Acetyl-CoA .

-

Unlabeled BHB

2 Acetyl-CoA (Indistinguishable from glucose-derived Acetyl-CoA). -

13C2-BHB

2 [2-13C]-Acetyl-CoA (Distinct mass signature M+1 Acetyl-CoA).

This labeled Acetyl-CoA then enters the Krebs cycle, labeling Citrate, Alpha-Ketoglutarate, and eventually Glutamate. By measuring the label incorporation into Glutamate, researchers can quantify exactly how much ATP is being generated from the ketone supplement versus glucose.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify BHB oxidation in tissue using 13C2-BHB tracer.

Step 1: Tracer Administration[2]

-

Dosing: Administer a bolus or steady-state infusion of [2,4-13C2]-BHB.

-

Target Enrichment: Aim for 20-50% molar percent enrichment (MPE) in plasma to ensure sufficient signal in downstream metabolites.

Step 2: Sample Extraction (Self-Validating Step)

-

Tissue: Snap freeze in liquid nitrogen.

-

Lysis: Homogenize in 80% Methanol/Water (-80°C) . The cold temperature stops metabolic enzymes immediately (quenching).

-

Internal Standard: Spike with D6-BHB (deuterated) at this step.

-

Validation: If D6-BHB recovery is <80%, the extraction failed. This controls for matrix effects.[2]

-

Step 3: Chromatographic Separation (HILIC)

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred for polar organic acids like BHB.

-

Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 9.0). High pH ensures BHB is deprotonated and retains well on polymeric amide columns.

Step 4: Mass Spectrometry Detection

Operate in Multiple Reaction Monitoring (MRM) mode (Negative Ionization).

-

Unlabeled Transition: 103

59 m/z (Loss of -

13C2-Labeled Transition: 105

60 m/z (Loss of

Part 4: Visualization of Metabolic Fate

The following diagram illustrates the specific carbon mapping of [2,4-13C2]-BHB as it enters the TCA cycle. This visualization confirms why this specific isotopomer is preferred: it generates a uniform pool of labeled Acetyl-CoA.

Caption: Metabolic fate of [2,4-13C2]-BHB. Note the symmetric cleavage producing a uniform M+1 Acetyl-CoA pool.

Part 5: Data Interpretation & Calculation

To determine the Fractional Contribution (

-

Scenario A (Low

): The tissue is utilizing endogenous substrates (glucose/fatty acids) predominantly. -

Scenario B (High

): The tissue has switched to utilizing the exogenous ketone supplement as a primary fuel source.

Self-Validating Logic: If the enrichment of downstream Glutamate exceeds the theoretical maximum based on the Acetyl-CoA precursor, it indicates channeling or metabolic compartmentalization, a crucial insight for drug delivery to the brain.

References

-

Pan, J. W., et al. (2002). "[2,4-13C2]-beta-Hydroxybutyrate metabolism in human brain." Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

-

Veech, R. L. (2004). "The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism." Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

Sources

Metabolic pathways of [2,4-13C2]-beta-hydroxybutyrate in mitochondria

Technical Guide: Metabolic Flux Analysis of [2,4-13C2]- -Hydroxybutyrate in Mitochondria

Executive Summary

This guide details the mechanistic tracking and experimental protocols for using [2,4-13C2]-

The specific utility of the [2,4-13C2] isotopomer lies in its symmetric cleavage: it generates two equivalents of [2-13C]Acetyl-CoA , maximizing the sensitivity of methyl-carbon labeling in the TCA cycle without the signal dilution observed with singly-labeled tracers.

Part 1: Mechanistic Basis & Carbon Mapping

Understanding the atom-by-atom transition is prerequisite to interpreting NMR or Mass Spectrometry data.

The Symmetric Cleavage Advantage

The oxidation of BHB occurs exclusively in the mitochondrial matrix. The [2,4-13C2] labeling pattern is strategically chosen because the thiolase reaction splits the 4-carbon ketone body into two identical 2-carbon units regarding their label position.

-

Oxidation: [2,4-13C2]BHB

[2,4-13C2]Acetoacetate. -

Activation: [2,4-13C2]Acetoacetate

[2,4-13C2]Acetoacetyl-CoA. -

Thiolysis (Cleavage):

-

Fragment 1 (Tail): Derived from C3 and C4. Since C4 (methyl) is labeled, this yields [2-13C]Acetyl-CoA .

-

Fragment 2 (Head): Derived from C1 and C2. Since C2 (methylene) is labeled, it becomes the methyl group of the new molecule, yielding [2-13C]Acetyl-CoA .

-

Result: 1 mole of tracer yields 2 moles of [2-13C]Acetyl-CoA .

TCA Cycle Propagation

The [2-13C]Acetyl-CoA enters the TCA cycle via Citrate Synthase.

-

Turn 1: The label (methyl) incorporates into Citrate C4 . This position is conserved through

-Ketoglutarate to Glutamate C4 . -

Turn 2: If the cycle continues, the label at Glutamate C4 scrambles to Glutamate C2 and C3 due to the symmetry of succinate.

Pathway Visualization

The following diagram illustrates the carbon transition and the generation of the diagnostic Glutamate C4 signal.

Figure 1: Carbon flow from [2,4-13C2]BHB to Glutamate. Note the amplification step where one BHB molecule generates two labeled Acetyl-CoA units, both contributing to the C4-Glutamate pool in the first turn.

Part 2: Experimental Workflow

This protocol is designed for isolated mitochondria (e.g., cardiac or hepatic) to ensure the flux measurement reflects mitochondrial capacity without cytosolic interference.

Phase 1: Mitochondrial Isolation & Integrity Check

-

Method: Differential Centrifugation.

-

Validation: Measure Respiratory Control Ratio (RCR) using an oxygraph (e.g., Oroboros or Seahorse).

-

Criterion: RCR (State 3 / State 4) must be > 5.0 for heart or > 4.0 for liver to proceed with flux analysis.

Phase 2: Incubation with Tracer

Reagents:

-

Buffer: 120 mM KCl, 20 mM HEPES, 2 mM MgCl2, 1 mM EGTA, 5 mM KH2PO4 (pH 7.2).

-

Substrate: 2.5 mM [2,4-13C2]-BHB (Sodium salt).

-

Co-substrate: 0.5 mM Malate (Required to prime the TCA cycle with OAA).

Protocol:

-

Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer at 37°C.

-

Add [2,4-13C2]-BHB to initiate State 2 respiration.

-

Add ADP (1-2 mM) to initiate State 3 (active oxidative phosphorylation).

-

Time Course: Incubate for steady-state (20-30 min).

-

Quenching: Rapidly add ice-cold Perchloric Acid (PCA, 6% final conc) to stop metabolism and precipitate protein.

Phase 3: Extraction for NMR/MS

-

Centrifuge quenched sample (10,000 x g, 10 min, 4°C).

-

Collect supernatant.

-

Neutralize with KOH to pH 7.0 (Precipitates KClO4).

-

Centrifuge again to remove salt precipitate.

-

Lyophilize supernatant to dryness.

-

Re-dissolve in D2O (for NMR) or Mobile Phase (for MS).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for mitochondrial flux analysis.

Part 3: Analytical Methodologies & Data Interpretation

High-Resolution 13C-NMR Spectroscopy

NMR is the gold standard for this tracer because it distinguishes isotopomers based on carbon position without fragmentation.

Target Resonances (Glutamate): The glutamate pool acts as a "trap" for alpha-ketoglutarate, providing a snapshot of TCA cycle labeling.[1]

| Carbon Position | Chemical Shift (ppm) | Origin in [2,4-13C2]BHB Metabolism | Interpretation |

| Glutamate C4 | ~34.2 ppm | Turn 1 (Direct entry) | Primary indicator of Ketone Oxidation rate. |

| Glutamate C3 | ~27.8 ppm | Turn 2+ (Scrambling) | Indicator of TCA cycle speed/multiple turns. |

| Glutamate C2 | ~55.5 ppm | Turn 2+ (Scrambling) | Appears simultaneously with C3. |

| Glutamate C5 | ~182.0 ppm | Anaplerosis | NOT labeled by [2,4-13C2]BHB directly. |

Multiplet Analysis (J-Coupling):

-

Singlet (C4): Indicates [2-13C]Acetyl-CoA entered a pre-existing (unlabeled) OAA pool.

-

Doublet (C4-C3): Indicates the OAA used was already labeled (from a previous turn), showing high fractional enrichment.

Mass Spectrometry (GC-MS / LC-MS)

While NMR provides positional data, MS provides mass isotopomer distributions (MID).

-

M+0: Unlabeled Glutamate.

-

M+1: Glutamate with one 13C (Turn 1).

-

M+2: Glutamate with two 13C atoms (Turn 2 or high enrichment).

-

M+3/M+4: Complex cycling.

Note: MS is more sensitive (requires less mitochondria) but less specific regarding which carbon is labeled unless tandem MS/MS is used.

Calculation of Fractional Enrichment (Fc)

To quantify the contribution of BHB to the Acetyl-CoA pool (

If

References

-

Malloy, C. R., et al. (1990). "Contribution of exogenous substrates to acetyl coenzyme A: measurement by 13C NMR under non-steady-state conditions." American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Pan, J. W., et al. (2002). "[2,4-13C2]-beta-Hydroxybutyrate metabolism in human brain." Journal of Cerebral Blood Flow & Metabolism. Link

-

Jeffrey, F. M., et al. (1996). "13C-NMR: a simple and effective approach to the study of metabolism." Trends in Biochemical Sciences. Link

-

Chatham, J. C., & Forder, J. R. (1999). "Relationship between cardiac function and substrate oxidation in hearts of diabetic rats." American Journal of Physiology-Heart and Circulatory Physiology. Link

- Storey, K. B. (2016). "Functional Metabolism: Regulation and Adaptation." Wiley-Liss. (Standard text on metabolic control analysis).

Illuminating Neuroenergetics: The Role of 13C-Labeled Ketone Bodies in Brain Metabolism

Executive Summary

The human brain, while representing only 2% of body weight, consumes 20% of total body energy. While glucose is the obligate fuel, ketone bodies (

Standard fluorodeoxyglucose-PET (FDG-PET) measures glucose uptake but fails to quantify downstream metabolic flux. Carbon-13 (

This guide details the technical application of

The Metabolic Context: Why Ketones?

In conditions such as Alzheimer’s disease and epilepsy, the brain exhibits "glucose hypometabolism"—a failure to transport or oxidize glucose efficiently. Ketone bodies bypass the glycolytic block, entering the mitochondria directly to produce Acetyl-CoA.

However, proving that ketones are being oxidized (and not just taken up) requires isotopically labeled tracers. By replacing specific

Key Metabolic Metrics Derived

- : The rate of the TCA cycle (oxidative ATP production).

- : The rate of Glutamate-Glutamine cycling (a proxy for neurotransmission energy cost).

-

CMR

: Cerebral Metabolic Rate of Ketone Bodies.

The Isotope Toolkit: Tracer Selection

Selecting the correct isotopomer is the single most critical decision in experimental design. The position of the label dictates where the signal appears in the glutamate spectrum.

Table 1: Comparative Utility of C Ketone Tracers

| Tracer | Target Application | Mechanism of Action | Key Spectral Output |

| Gold Standard for Steady-State MRS | Cleaves into two molecules of | High signal intensity at Glutamate C4 . Maximizes sensitivity for TCA cycle flux. | |

| Mitochondrial Redox Imaging | Interconverts with BHB via | Ratio of labeled AcAc to BHB reflects the mitochondrial | |

| Hyperpolarized MRI | Rapid uptake and conversion. | Real-time visualization of blood-brain barrier (BBB) transport kinetics. | |

| Mass Spectrometry (Ex Vivo) | Uniform labeling for total enrichment analysis. | Complex multiplet patterns in MRS; better suited for tissue extraction/MS. |

Mechanistic Tracing: The Pathway Logic

To interpret the data, one must understand the carbon flow. The diagram below illustrates the metabolic fate of

-

Step 1: BHB enters the neuron via Monocarboxylate Transporters (MCTs).

-

Step 2: Conversion to Acetoacetyl-CoA, then cleavage into two

Acetyl-CoA units. -

Step 3: Acetyl-CoA enters the TCA cycle, condensing with Oxaloacetate.

-

Step 4: The

C label transfers to

Diagram 1: Carbon Flow from Ketones to Neurotransmitters

Caption: Metabolic fate of [2,4-13C2]-BHB resulting in specific labeling of Glutamate C4.

Experimental Protocol: In Vivo C-MRS

This protocol describes a standard Direct

Phase 1: Preparation

-

Subject Fasting: Overnight fast (12 hours) to deplete glycogen and lower endogenous glucose/insulin, promoting ketone uptake.

-

Catheterization: Two intravenous lines—one for tracer infusion (antecubital), one for blood sampling (contralateral hand, heated to arterialized venous blood).

Phase 2: The Infusion (The "Step-Down" Method)

To achieve metabolic steady state quickly, a bolus is required before the maintenance rate.

-

Tracer: Sodium

-D- -

Bolus (0-20 min): Infuse at high rate (e.g., 16.7 mL/min for humans) to rapidly raise plasma BHB to ~2 mM.[1]

-

Maintenance (20-120 min): Reduce rate (e.g., 22

mol/kg/min) to maintain stable plasma concentration. -

Validation: Measure plasma glucose and BHB every 10-15 minutes using a bedside analyzer. Glucose should remain stable; BHB should plateau.

Phase 3: Acquisition

-

Hardware: 3T or 7T MRI with a dual-tuned

volume coil or surface coil. -

Sequence: Proton-Decoupled Carbon-13 MRS (e.g., ISIS or semi-LASER localization).

-

Voxel Placement: Occipital-Parietal lobe (rich in gray matter/visual cortex).

-

Time Blocks: Acquire spectra in 5-10 minute blocks to monitor the "wash-in" of the label into amino acid pools.

Diagram 2: Experimental Timeline

Caption: Timeline for a standard 2-hour 13C-MRS infusion study.

Advanced Methodology: Hyperpolarized C MRI[2][3][4]

While MRS provides detailed chemical specificity, it is slow. Hyperpolarization (Dissolution DNP) increases the

The Kinetic Difference

Unlike steady-state MRS, Hyperpolarized MRI measures the unidirectional rate constant (

-

Substrate:

-Butyrate or Acetoacetate is polarized at near-absolute zero (<1.2 K) in a polarizer. -

Dissolution: Rapidly dissolved into a hot, pressurized buffer and neutralized.

-

Injection: Must be injected immediately (signal decays with

seconds). -

Imaging: Fast Spectroscopic Imaging (EPSI or Spiral) captures the conversion of AcAc to BHB.

-

Interpretation: The ratio of

-AcAc to

Data Analysis & Quantification

Raw spectra must be processed to extract metabolic rates.

Spectral Fitting (LCModel)

The raw FID (Free Induction Decay) is Fourier transformed. Peaks are fitted to quantify the fractional enrichment (FE) of:

-

Glutamate C4 (First turn of TCA cycle)

-

Glutamate C3/C2 (Subsequent turns)

-

Glutamine C4 (Transfer from neurons to astrocytes)

Metabolic Flux Analysis (MFA)

Using a Two-Compartment Model (Neuron vs. Astrocyte), differential equations are solved to fit the enrichment curves.

Key Equation (Simplified for TCA Flux):

Interpretation:

-

If Glutamate C4 rises rapidly but Glutamine C4 is delayed, it indicates high neuronal TCA activity but slower neurotransmitter cycling.

-

In ketogenic diet studies, this analysis typically reveals that ketones contribute ~5-10% of total energy in healthy brains, but up to 60% in fasted/adapted states.

References

-

Pan, J. W., de Graaf, R. A., Rothman, D. L., & Hetherington, H. P. (2002). Oxidative metabolism of [2,4-13C2]-beta-hydroxybutyrate in human brain. Journal of Cerebral Blood Flow & Metabolism. Link (Context: Validation of 2,4-13C2 BHB tracer).

-

Gruetter, R., et al. (2003). Clinical experience with 13C MRS in vivo. NMR in Biomedicine. Link (Context: Clinical protocols for 13C MRS).

-

Miloushev, V. Z., et al. (2019). Hyperpolarized 13C MRI: A novel approach for probing cerebral metabolism. NMR in Biomedicine. Link (Context: Hyperpolarization methodology).

-

Rothman, D. L., et al. (2011). 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans. NMR in Biomedicine. Link (Context: Neuro-Glia coupling models).

-

Ma, J., et al. (2022). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate.[2] Magnetic Resonance in Medicine. Link (Context: Kinetic modeling of hyperpolarized data).

Sources

Technical Guide: Sodium DL-3-hydroxybutyrate-2,4-13C2 (CAS 287389-35-9)

[1]

Executive Summary

Sodium DL-3-hydroxybutyrate-2,4-13C2 (CAS 287389-35-9) is a stable isotope-labeled ketone body salt used primarily as a metabolic tracer in bioenergetics, oncology, and neurodegeneration research.[1][2] Its specific isotopic labeling pattern—Carbon-13 enrichment at positions 2 and 4—enables the precise generation of methyl-labeled Acetyl-CoA ([2-13C]Acetyl-CoA) upon mitochondrial catabolism. This unique feature allows researchers to distinguish ketone-derived carbon flux from glucose- or fatty acid-derived flux within the Tricarboxylic Acid (TCA) cycle using NMR or Mass Spectrometry (MS).

This guide details the physicochemical properties, mechanistic applications, and validated experimental protocols for utilizing this tracer in metabolic flux analysis (MFA).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Sodium 3-hydroxybutyrate-2,4-13C2 |

| Synonyms | Sodium beta-hydroxybutyrate-2,4-13C2; 3-HB-2,4-13C2 Na |

| CAS Number | 287389-35-9 |

| Formula | 13C2 C2 H7 Na O3 |

| Molecular Weight | 128.07 g/mol (Labeled) vs 126.09 g/mol (Unlabeled) |

| Isotopic Purity | ≥ 99 atom % 13C |

| Chemical Purity | ≥ 98% (CP) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); Ethanol |

| Melting Point | 161–167 °C |

| Hygroscopicity | High (Store in desiccator) |

| Stereochemistry | Racemic (DL-mixture); contains both (R)- and (S)-enantiomers |

Enantiomeric Considerations

The "DL" designation indicates a racemic mixture.[3]

-

D-3-Hydroxybutyrate (Physiological): The primary substrate for beta-hydroxybutyrate dehydrogenase 1 (BDH1), entering the ketolytic pathway to produce energy.

-

L-3-Hydroxybutyrate (Non-Canonical): Metabolized more slowly and via distinct pathways (e.g., lipid synthesis or signaling).

-

Research Implication: When using this racemic tracer, researchers must account for the fact that only ~50% of the substrate (the D-form) will immediately enter the oxidative TCA cycle flux. The L-form may act as a competitive inhibitor or trace alternative lipidogenic pathways.

Mechanistic Applications: Metabolic Flux Analysis

The core utility of Sodium DL-3-hydroxybutyrate-2,4-13C2 lies in its predictable catabolism. Unlike uniformly labeled tracers ([U-13C]), the 2,4-labeling pattern provides a distinct "fingerprint" in downstream metabolites.

Pathway Tracing Logic

-

Oxidation: D-3-HB-2,4-13C2 is oxidized by BDH1 to Acetoacetate-2,4-13C2.

-

Activation: Acetoacetate is converted to Acetoacetyl-CoA.

-

Thiolysis: Beta-ketothiolase cleaves Acetoacetyl-CoA into two molecules of Acetyl-CoA.

-

Crucial Outcome: Because positions 2 and 4 of the ketone backbone correspond to the methyl groups of the resulting Acetyl-CoA units, this reaction yields two equivalents of [2-13C]Acetyl-CoA .

-

-

TCA Cycle Entry: The [2-13C]Acetyl-CoA condenses with Oxaloacetate to form Citrate labeled at the C2 position (CH2 group).

This specific labeling allows for the differentiation of ketone oxidation from:

-

[1-13C]Pyruvate (from [1-13C]Glucose), which yields [2-13C]Acetyl-CoA (indistinguishable without dual labeling).

-

[U-13C]Fatty Acids , which yield [1,2-13C]Acetyl-CoA (doubly labeled).

Visualization of Catabolic Pathway

The following diagram illustrates the carbon atom transitions from the tracer to the TCA cycle.

Caption: Catabolism of 3-HB-2,4-13C2 yielding a uniform pool of methyl-labeled Acetyl-CoA, which subsequently labels Citrate.

Experimental Protocols

In Vitro Tracer Incubation (Cell Culture)

Objective: Determine the contribution of ketones to Acetyl-CoA pools in cardiomyocytes or neurons.

-

Media Preparation: Prepare glucose-free or low-glucose DMEM. Supplement with 2–5 mM Sodium DL-3-hydroxybutyrate-2,4-13C2.

-

Note: Ensure the unlabeled sodium concentration is balanced if high concentrations are used.

-

-

Incubation: Cultivate cells for 2–24 hours (steady-state) or 0–60 minutes (kinetic flux).

-

Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl) to stop metabolism.

-

Extraction: Add 500 µL -80°C 80:20 Methanol:Water. Scrape cells and transfer to a tube.

-

Phase Separation: Add Chloroform (for lipid removal) if analyzing polar metabolites. Centrifuge at 14,000 x g for 10 min at 4°C. Collect the aqueous supernatant.

GC-MS Sample Preparation (TBDMS Derivatization)

To detect the 13C enrichment, metabolites must be derivatized to be volatile.

-

Drying: Evaporate the aqueous supernatant to complete dryness using a SpeedVac or Nitrogen stream.

-

Derivatization:

-

Add 50 µL MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

-

Add 50 µL anhydrous Pyridine .

-

Incubate at 60°C for 60 minutes.

-

-

Analysis: Inject 1 µL into GC-MS (Splitless mode).

-

Target Ions (M-57 fragment):

-

3-HB (3TBDMS): Monitor m/z 233 (M0) vs 235 (M+2).

-

Citrate (4TBDMS): Monitor m/z 459 (M0) vs 460 (M+1) and 461 (M+2).

-

Data Interpretation[9]

-

M+2 in 3-HB: Confirms the uptake of the tracer.

-

M+1 in Citrate: Indicates entry of one labeled Acetyl-CoA unit (from the tracer) condensing with an unlabeled OAA.

-

M+2 in Citrate: Indicates condensation of labeled Acetyl-CoA with labeled OAA (after multiple turns of the cycle).

Handling, Stability & Safety

-

Storage: Store at 2–8°C (refrigerated). The compound is hygroscopic; keep the vial tightly sealed. Long-term storage of aqueous solutions is not recommended due to potential bacterial growth or spontaneous decarboxylation of the free acid form.

-

Solution Prep: Prepare fresh in PBS or media. Filter sterilize (0.22 µm) rather than autoclaving to prevent thermal degradation.

-

Safety: While non-toxic (GRAS status for the unlabeled form), treat 13C-compounds as precious chemicals. Wear standard PPE (gloves, goggles).

References

-

Sigma-Aldrich. Sodium DL-3-hydroxybutyrate-2,4-13C2 Product Specification. Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Metabolic Research. Retrieved from

-

Pan, J. W., et al. (2002). "[2,4-13C2]-beta-Hydroxybutyrate metabolism in human brain". Journal of Cerebral Blood Flow & Metabolism. Retrieved from

-

Metabolon. β-Hydroxybutyrate (BHB) Assay Technical Sheet. Retrieved from

-

Vanderbilt University. Application of isotope labeling experiments and 13C flux analysis. Retrieved from

Quantifying Ketone Body Kinetics: A Technical Guide to Stable Isotope Tracer Methodology

Executive Summary

In metabolic research and drug development—particularly for heart failure, diabetes, and ketogenic interventions—static plasma concentrations of ketone bodies (

This guide details the Stable Isotope Tracer methodology required to quantify these fluxes. It moves beyond simple concentration measurements to the calculation of Rate of Appearance (

The Kinetic Fallacy: Why Tracers Are Mandatory

Relying solely on plasma ketone concentrations leads to the "Kinetic Fallacy."

-

Scenario A: High Production + High Disposal

Normal/High Concentration. -

Scenario B: Low Production + Low Disposal

Normal/High Concentration.

Without tracers, these two physiologically distinct states are indistinguishable. Stable isotopes (non-radioactive, e.g.,

The Two-Pool Challenge

Ketone bodies exist in two rapidly interconverting pools: Acetoacetate (AcAc) and

-

Single Tracer Error: Infusing only labeled BHB ignores the entry of AcAc into the system. Since the liver produces AcAc first, which then reduces to BHB, a single BHB tracer often underestimates total ketone production.

-

Gold Standard: The Dual-Tracer Method (simultaneous infusion of

C-AcAc and different -

Practical Standard: For most drug development contexts, a Single Tracer ([

C]BHB) with a Two-Pool Model correction is accepted, provided the limitations regarding interconversion are stated.

Tracer Selection Strategy

To differentiate exogenous tracer from endogenous ketones, we use stable isotopes of carbon.

| Parameter | Recommended Tracer | Rationale |

| Isotope | [3,4- | |

| Purity | >99 atom % excess | High purity reduces the background noise in Mass Spectrometry (MS) analysis. |

| Form | Sodium or Potassium Salt | Free acids are unstable. Salts must be dissolved in sterile saline for infusion. |

| Safety | Pyrogen-free, Sterile | Essential for human/animal IV infusion. |

Experimental Protocol: Primed-Continuous Infusion

This protocol ensures the isotopic enrichment reaches a steady state quickly (within 60–90 minutes), allowing for shorter experiments and minimizing tracer recycling.

Phase 1: Preparation

-

Catheterization: Insert two catheters: one for infusion (antecubital vein) and one for sampling (contralateral hand vein, heated to 60°C to "arterialize" venous blood).

-

Background Sample: Collect blood before tracer infusion to establish the baseline abundance of natural

C (M+0).

Phase 2: The Prime (Bolus)

The "Prime" fills the body's bicarbonate and ketone pools with tracer immediately, simulating the plateau level.

-

Dose: Approximately 15–20 times the per-minute infusion rate.

-

Example: If infusion is

, the prime is

Phase 3: Continuous Infusion

-

Rate: Set to achieve a Target Enrichment (TTR) of 2–5%. Low enrichment (<1%) is hard to detect; high enrichment (>10%) violates tracer assumptions.

-

Duration: Infuse for 120–180 minutes.

-

Steady State: Equilibrium is usually reached by 90 minutes.

Phase 4: Sampling

-

Timing: Collect blood at -10 (background), 90, 100, 110, and 120 minutes.

-

Handling: Immediately centrifuge at 4°C. Store plasma at -80°C. Critical: AcAc is unstable; samples must be deproteinized (e.g., sulfosalicylic acid) immediately if measuring AcAc specifically.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the Primed-Continuous Infusion protocol ensuring isotopic equilibrium.

Analytical Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the robust standard for quantifying enrichment.

Step 1: Sample Preparation

-

Deproteinization: Mix plasma with cold Acetonitrile or Perchloric Acid. Centrifuge.

-

Extraction: Extract supernatant with Ethyl Acetate.

-

Drying: Evaporate solvent under Nitrogen gas.

Step 2: Derivatization

Ketone bodies are non-volatile and must be derivatized.

-

Reagent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Reaction: Incubate at 60°C for 30 mins.

-

Product: Forms di-TMS derivatives of BHB.

-

Alternative: MTBSTFA forms t-BDMS derivatives, which are more stable but have higher molecular weights.

Step 3: MS Acquisition (SIM Mode)

Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

-

Target: BHB di-TMS derivative.

-

Ions to Monitor:

-

m/z 233: M-15 fragment (Loss of methyl group)

Natural ( -

m/z 234/235: Corresponding isotopes for

C tracers. -

Note: If using [3,4-

C

-

Mathematical Modeling

The Steady-State Assumption

If plasma enrichment (E) is stable (plateau) during the sampling window (90–120 min), use the modified Steele’s equation for steady state.

Where:

-

= Rate of Appearance (Total Ketone Production) [

-

= Infusion Rate of Tracer [

- = Enrichment (Tracer / Tracee Ratio, TTR)

Non-Steady State (Steele's Equation)

If ketone levels are changing (e.g., during an exercise challenge or drug onset), you must account for the Volume of Distribution (

Where:

- = Pool fraction (usually 0.85 - 1.0 for ketones)

-

= Volume of distribution (

- = Concentration of Tracee

- = Change in enrichment over time

Visualization: Compartmental Kinetics

Caption: Two-pool model showing hepatic production, rapid AcAc/BHB interconversion, and peripheral disposal.[3]

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. John Wiley & Sons.[4] Link

-

Beylot, M., et al. (1986). Determination of human ketone body kinetics using stable-isotope labelled tracers.[2][5][6] Diabetologia, 29(2), 90-96. Link

-

Des Rosiers, C., et al. (1990). Applications of stable isotopes in the study of ketone body metabolism.[5][6] Journal of Inherited Metabolic Disease, 13, 462–468.

-

Stubbs, B. J., et al. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. Nutrients, 15(19), 4122. Link

-

Hassan, H. M., et al. (2009). GC-MS determination of gamma-hydroxybutyrate in blood and urine.[7][8] Journal of Analytical Toxicology. Link

Sources

- 1. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. os.pennds.org [os.pennds.org]

- 4. physoc.org [physoc.org]

- 5. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Model of the kinetics of ketone bodies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arch.ies.gov.pl [arch.ies.gov.pl]

13C labeling patterns in hydroxybutyrate for TCA cycle tracing

An In-depth Technical Guide: 13C Labeling Patterns in Hydroxybutyrate for TCA Cycle Tracing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating the dynamics of metabolic pathways, offering quantitative insights beyond the scope of traditional metabolomics.[1] This guide provides a comprehensive technical overview of using ¹³C-labeled β-hydroxybutyrate (BHB) to trace carbon fate through the tricarboxylic acid (TCA) cycle. We will explore the biochemical rationale, experimental design considerations, detailed protocols, and data interpretation strategies. This document is intended to equip researchers with the foundational knowledge and practical guidance necessary to design and execute robust ¹³C-BHB tracing experiments for deeper insights into cellular energy metabolism.

Introduction: The Significance of TCA Cycle Tracing with β-Hydroxybutyrate

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate ATP and biosynthetic precursors.[2][3] Quantifying the rate, or flux, of metabolic reactions within this cycle is critical for understanding disease states, drug mechanisms, and fundamental cellular physiology.[1][4] ¹³C Metabolic Flux Analysis (¹³C-MFA) is the state-of-the-art technique for this purpose, utilizing substrates enriched with the stable isotope ¹³C to track carbon transitions through metabolic networks.[4][5][6]

While glucose and glutamine are the most common tracers, the ketone body D-β-hydroxybutyrate (BHB) offers a unique and physiologically relevant window into mitochondrial metabolism. As a primary fuel source during fasting, prolonged exercise, or adherence to a ketogenic diet, BHB is readily utilized by extrahepatic tissues like the brain, heart, and skeletal muscle.[7][8] Tracing with ¹³C-BHB allows researchers to specifically interrogate the contribution of ketone body oxidation to the TCA cycle, a pathway of immense interest in neuroscience, cardiology, oncology, and metabolic disorders.[9][10]

Section 1: The Metabolic Journey of β-Hydroxybutyrate

To effectively trace with ¹³C-BHB, one must first understand its catabolic pathway. BHB is transported into the mitochondrial matrix where a series of enzymatic reactions converts it into two molecules of acetyl-CoA, the entry point into the TCA cycle.

-

Oxidation to Acetoacetate: The journey begins with the enzyme D-β-hydroxybutyrate dehydrogenase 1 (BDH1) , which oxidizes BHB to acetoacetate.[11][12][13] This reversible reaction utilizes NAD⁺ as a cofactor, producing NADH.[12]

-

CoA Activation: Next, Succinyl-CoA:3-oxoacid-CoA transferase (SCOT) activates acetoacetate to acetoacetyl-CoA.[12][14][15] This is a critical, rate-limiting step for ketone utilization.[14] The SCOT enzyme is notably absent in hepatocytes, which is why the liver produces ketone bodies but cannot utilize them for its own energy needs.[8]

-

Thiolytic Cleavage: Finally, the enzyme mitochondrial acetoacetyl-CoA thiolase (ACAT1) cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[7][16]

These two newly formed acetyl-CoA molecules then condense with oxaloacetate to form citrate, initiating their journey through the TCA cycle.

Caption: Metabolic conversion of D-β-hydroxybutyrate to Acetyl-CoA in the mitochondria.

Section 2: Designing the Tracing Experiment - Choosing the Right ¹³C-BHB Isotopologue

The choice of ¹³C-labeled BHB is the most critical decision in experimental design. The specific labeling pattern on the BHB molecule determines the labeling pattern of the resulting acetyl-CoA pool, which in turn dictates the information that can be gleaned from the mass isotopologue distributions (MIDs) of downstream TCA cycle intermediates.

Commonly Used ¹³C-BHB Tracers:

-

[U-¹³C₄]-β-hydroxybutyrate: In this uniformly labeled tracer, all four carbon atoms are ¹³C. Catabolism yields two molecules of [U-¹³C₂]-acetyl-CoA (M+2 acetyl-CoA). This is an excellent tracer for determining the overall contribution of BHB to the TCA cycle. In the first turn of the cycle, condensation of M+2 acetyl-CoA with unlabeled (M+0) oxaloacetate produces M+2 citrate.[2]

-

[1-¹³C]-β-hydroxybutyrate: Only the carbon at position 1 is labeled. This results in one molecule of [1-¹³C]-acetyl-CoA (M+1) and one molecule of unlabeled acetyl-CoA. This tracer can provide more granular information but leads to more complex labeling patterns.

-

[2,4-¹³C₂]-β-hydroxybutyrate: Labeled at positions 2 and 4. This specific labeling pattern has been used effectively in human brain studies.[17][18] Its metabolism generates one molecule of [2-¹³C]-acetyl-CoA (M+1) and one molecule of [U-¹³C₂]-acetyl-CoA (M+2).

Causality Behind Tracer Choice:

The fundamental principle is that different labeling patterns on acetyl-CoA will propagate through the TCA cycle in a predictable manner. By measuring the relative abundances of different mass isotopologues (e.g., M+1, M+2, M+3, M+4) for each TCA cycle intermediate, we can infer the labeling pattern of the acetyl-CoA pool that fed the cycle.

-

Using [U-¹³C₄]-BHB: This leads to M+2 acetyl-CoA. The first turn of the TCA cycle will produce M+2 isotopologues of citrate, aconitate, α-ketoglutarate, succinate, fumarate, and malate. Subsequent turns will lead to the formation of M+4 isotopologues as labeled oxaloacetate re-condenses with another labeled acetyl-CoA, providing insights into cycle turnover.[2]

-

Distinguishing Anaplerosis: The pattern of isotopologue distribution can also reveal anaplerotic inputs (reactions that replenish TCA cycle intermediates). For example, if there is significant unlabeled carbon entering the cycle via pyruvate carboxylation (anaplerosis), the fractional enrichment of ¹³C in TCA intermediates will be diluted.[19]

Table 1: Predicted Mass Isotopologue Distribution (MID) from [U-¹³C₄]-BHB in the First TCA Cycle Turn

| Metabolite | Carbon Atoms | Expected Major Isotopologue | Explanation |

| Acetyl-CoA | 2 | M+2 | Directly from [U-¹³C₄]-BHB catabolism. |

| Citrate | 6 | M+2 | M+2 Acetyl-CoA + M+0 Oxaloacetate. |

| α-Ketoglutarate | 5 | M+2 | Decarboxylation of M+2 Isocitrate. |

| Succinate | 4 | M+2 | Decarboxylation of M+2 α-Ketoglutarate. |

| Fumarate | 4 | M+2 | Oxidation of M+2 Succinate. |

| Malate | 4 | M+2 | Hydration of M+2 Fumarate. |

| Oxaloacetate | 4 | M+2 | Oxidation of M+2 Malate. |

Section 3: The Experimental Workflow: From Bench to Mass Spectrometer

A typical ¹³C tracer study involves several critical steps, each requiring careful execution to ensure data integrity.[1]

Caption: A generalized workflow for a ¹³C tracer study using LC-MS.[1]

Detailed Step-by-Step Protocol (Adherent Cells):

-

Cell Seeding and Growth:

-

Seed cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours in standard culture medium.

-

-

Tracer Administration:

-

Prepare labeling medium by supplementing base medium (e.g., DMEM without glucose or glutamine) with physiological levels of nutrients and the desired concentration of ¹³C-labeled BHB.

-

Aspirate the standard culture medium from the cells.[1]

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-BHB labeling medium and return the cells to the incubator. The incubation time should be determined empirically to approach isotopic steady-state, often between 6 to 24 hours.

-

-

Metabolic Quenching (Critical Step):

-

To halt all enzymatic activity instantly, quenching must be rapid and cold.

-

Place the culture plate on dry ice for at least 10 minutes to freeze the cell monolayer.[1] Alternatively, aspirate the medium and immediately add a liquid nitrogen-chilled quenching solution (e.g., 80% methanol).

-

-

Metabolite Extraction:

-

Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol:water solution, to the frozen cells.

-

Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

-

Vortex thoroughly and centrifuge at high speed (~16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.[1]

-

-

Sample Preparation and Analysis:

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store dried extracts at -80°C or resuspend in an appropriate solvent for analysis.

-

Analyze samples using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled with liquid chromatography (LC) for metabolite separation.[1]

-

Section 4: Data Interpretation: Decoding Mass Isotopologue Distributions

The raw data from the LC-MS consists of peak areas for each mass isotopologue of a given metabolite. Proper interpretation requires several data processing steps.

-

Data Processing: Raw LC-MS data is processed using software to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[1]

-

Natural Abundance Correction: It is essential to correct for the naturally occurring abundance of heavy isotopes (primarily ¹³C at ~1.1%).[1] This correction isolates the isotopic enrichment that is due solely to the administered tracer.

-

Calculating Fractional Contribution: The corrected mass isotopologue distribution (MID) reveals the proportion of a metabolite pool that contains a certain number of labeled carbons. The fractional contribution (FC) of the tracer to a metabolite can be calculated from the MIDs, providing a clear picture of how much of that metabolite is derived from the ¹³C-BHB.

Interpreting Labeling Patterns:

-

High M+2 in Citrate: A high abundance of the M+2 isotopologue of citrate is a direct indication that BHB-derived acetyl-CoA is actively entering the TCA cycle.

-

Appearance of M+4 Citrate: The presence of M+4 citrate signifies that the TCA cycle has completed at least one full turn, incorporating a second M+2 acetyl-CoA molecule with an M+2 oxaloacetate molecule produced in the first turn.

-

Labeling in Amino Acids: TCA cycle intermediates are precursors for the synthesis of certain amino acids. For example, α-ketoglutarate can be transaminated to form glutamate. Therefore, observing ¹³C-labeling in glutamate provides further evidence of TCA cycle activity and the fate of BHB-derived carbons.[17][18]

Conclusion and Future Perspectives

Tracing the TCA cycle with ¹³C-labeled β-hydroxybutyrate is a robust technique for dissecting the role of ketone body metabolism in cellular bioenergetics. By carefully selecting the appropriate tracer, executing a precise experimental workflow, and correctly interpreting the resulting mass isotopologue distributions, researchers can gain unparalleled insights into mitochondrial function. This methodology is particularly powerful for investigating metabolic reprogramming in diseases like cancer, neurodegeneration, and heart failure, and for evaluating the metabolic impact of novel therapeutics. Future advancements in analytical sensitivity and computational modeling will continue to enhance the resolution and predictive power of ¹³C-MFA, solidifying its role as an indispensable tool in metabolic research.

References

- Application Notes and Protocols for 13C Tracer Studies using Liquid Chromatography-Mass Spectrometry (LC-MS). Benchchem.

-

Pathway for utilization of ketone bodies (ketolysis) where deficiencies... ResearchGate. Available from: [Link]

- BDH1 Gene. Ma'ayan Lab – Computational Systems Biology.

- β-Hydroxybutyrate dehydrogenase 1: A promising... Biochemical Pharmacology - Ovid.

-

β-hydroxybutyrate: Much more than a metabolite. PMC. Available from: [Link]

- BDH1-mediated βOHB metabolism ameliorates diabetic kidney disease by activation of NRF2-mediated antioxidative pathway. PMC.

-

BDH1. Wikipedia. Available from: [Link]

-

β-Hydroxybutyrate dehydrogenase 1: A promising therapeutic target for diverse diseases. ScienceDirect. Available from: [Link]

-

Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Integrated, step-wise, mass-isotopomeric flux analysis of the TCA Cycle. PMC - NIH. Available from: [Link]

-

High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Available from: [Link]

-

Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease. Frontiers. Available from: [Link]

-

Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Medscape. Available from: [Link]

- [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain. PMC.

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Available from: [Link]

- CIDeRplus Interaction Information for ACAT1. CIDeRplus.

-

13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. Available from: [Link]

-

β-Hydroxybutyrate: A Signaling Metabolite. PMC - NIH. Available from: [Link]

-

[2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain. PubMed - NIH. Available from: [Link]

-

C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. SHIMADZU CORPORATION. Available from: [Link]

-

Presenting metabolomics analyses: what's in a number?. PMC. Available from: [Link]

-

Ketone body metabolism and its defects. Request PDF - ResearchGate. Available from: [Link]

-

High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available from: [Link]

-

Beta-Hydroxybutyrate. Reddit. Available from: [Link]

-

13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. PMC - NIH. Available from: [Link]

-

Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. Available from: [Link]

-

13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Available from: [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. . Available from: [Link]

-

Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Download Scientific Diagram - ResearchGate. Available from: [Link]

-

13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion. Frontiers. Available from: [Link]

-

(PDF) 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. Available from: [Link]

-

Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 7. Frontiers | Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease [frontiersin.org]

- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. BDH1-mediated βOHB metabolism ameliorates diabetic kidney disease by activation of NRF2-mediated antioxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - BDH1 [maayanlab.cloud]

- 12. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BDH1 - Wikipedia [en.wikipedia.org]

- 14. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vanderbilt.edu [vanderbilt.edu]

Tracing Metabolic Aberrations in Diabetes: Applications of Sodium DL-3-hydroxybutyrate-2,4-13C2

An In-depth Technical Guide for Researchers

Executive Summary

The landscape of diabetes research is increasingly focused on understanding the intricate dynamics of metabolic dysregulation. Ketone bodies, particularly β-hydroxybutyrate (BHB), have emerged as critical players, acting not only as alternative fuels but also as signaling molecules that influence pathways central to diabetes pathophysiology, including insulin sensitivity and gluconeogenesis.[1][2] This guide provides an in-depth exploration of Sodium DL-3-hydroxybutyrate-2,4-13C2, a stable isotope tracer, and its powerful applications in elucidating the complexities of ketone metabolism in the context of diabetes. We delve into the rationale behind its use, present detailed experimental protocols for in vivo studies, and discuss the analytical methodologies required to trace the fate of these labeled carbons, ultimately providing a quantitative picture of metabolic fluxes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced metabolic research techniques to unravel the metabolic underpinnings of diabetes and identify novel therapeutic targets.

Introduction: The Evolving Role of Ketone Bodies in Diabetes

Historically viewed through the lens of diabetic ketoacidosis (DKA), a life-threatening complication of uncontrolled type 1 diabetes, ketone bodies were often cast as villains.[3] However, this perspective is evolving. In states of glucose scarcity, such as fasting or a ketogenic diet, the liver produces ketone bodies from fatty acids to serve as a vital alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[3][4][5]

In type 2 diabetes, this metabolic flexibility is often impaired.[4] Studies have shown that despite elevated levels of circulating ketones, tissues in individuals with insulin resistance may be less efficient at utilizing them for energy, suggesting a mitochondrial defect.[4] Furthermore, fasting ketone body levels have been positively associated with the incidence of type 2 diabetes, complicating their role as purely beneficial metabolites.[6] This duality necessitates sophisticated tools to move beyond static concentration measurements and quantify the dynamic processes of ketone body production (ketogenesis), utilization (ketolysis), and their influence on other core metabolic pathways.

Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are indispensable for this purpose.[7] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the movement of carbon atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA).[8][9][10] This allows for the quantification of reaction rates (fluxes) within a living organism, providing a functional readout of the metabolic state.[8]

The Tracer: Why Sodium DL-3-hydroxybutyrate-2,4-13C2?

The choice of tracer is paramount for a successful metabolic flux study. Sodium DL-3-hydroxybutyrate-2,4-¹³C₂ offers distinct advantages for probing ketone metabolism.

-

Strategic Labeling: The ¹³C atoms are placed at the C2 and C4 positions. Upon entering the ketolysis pathway in peripheral tissues, β-hydroxybutyrate is oxidized to acetoacetate and then converted into two molecules of acetyl-CoA. The specific 2,4-¹³C₂ labeling results in the formation of doubly labeled [1,2-¹³C₂]-acetyl-CoA. This distinct labeling pattern can be traced as it enters the Tricarboxylic Acid (TCA) cycle and is incorporated into downstream metabolites like citrate and glutamate, providing a clear and quantifiable signal of ketone body oxidation.[11][12]

-

Metabolic Relevance: As the most abundant ketone body, β-hydroxybutyrate is the ideal substrate to study ketone turnover and utilization.[2][13]

-

Stability and Safety: ¹³C is a naturally occurring, non-radioactive stable isotope, making it safe for use in both animal models and human studies.[7]

Table 1: Properties of Sodium DL-3-hydroxybutyrate-2,4-13C2

| Property | Value | Reference |

|---|---|---|

| CAS Number | 287389-35-9 | |

| Molecular Formula | ¹³CH₃CH(OH)¹³CH₂CO₂Na | |

| Molecular Weight | 128.07 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Physical Form | Solid |

| Mass Shift | M+2 | |

Core Applications in Diabetes Research

The use of [2,4-¹³C₂]-BHB allows researchers to address fundamental questions about the metabolic dysregulation inherent in diabetes.

Quantifying Ketone Body Turnover and Oxidation

A central question in diabetes is whether altered ketone levels are due to overproduction by the liver, underutilization by peripheral tissues, or both. By infusing [2,4-¹³C₂]-BHB and measuring the dilution of the tracer in the blood plasma, one can calculate the rate of appearance (Ra) of endogenous ketone bodies.[14][15] Simultaneously, analyzing the ¹³C enrichment in downstream metabolites within tissues like the heart and skeletal muscle reveals the rate of ketone oxidation. Studies have leveraged this approach to demonstrate that impaired ketone-driven energy production is a consistent feature in insulin-resistant states.[4]

Probing the Interplay with Hepatic Gluconeogenesis

Gluconeogenesis, the synthesis of new glucose primarily by the liver, is often elevated in type 2 diabetes, contributing to hyperglycemia.[16][17] Ketone body metabolism is intricately linked to this process. The oxidation of fatty acids and ketones provides the necessary ATP and the allosteric activator (acetyl-CoA) for pyruvate carboxylase, a key gluconeogenic enzyme.[3][16]

Using [2,4-¹³C₂]-BHB, researchers can trace how ketone-derived carbons contribute to the gluconeogenic precursor pool. A dual-tracer study, combining [2,4-¹³C₂]-BHB with a ¹³C-labeled gluconeogenic precursor like glycerol or lactate, can simultaneously quantify the fluxes through both pathways, offering a comprehensive view of hepatic metabolism.

Investigating Insulin Resistance in Peripheral Tissues

The impact of BHB on insulin sensitivity is complex and debated. Some studies suggest BHB improves insulin sensitivity, while others indicate that prolonged exposure can induce insulin resistance in tissues like skeletal muscle by impairing insulin signaling pathways.[18][19][20] [2,4-¹³C₂]-BHB tracer studies can help dissect these effects. By combining the tracer infusion with a hyperinsulinemic-euglycemic clamp, researchers can simultaneously measure ketone oxidation rates and whole-body glucose disposal. This allows for the direct correlation of ketone metabolism with insulin action, helping to clarify whether BHB's effects are a direct consequence of its metabolism or due to its function as a signaling molecule (e.g., as an HDAC inhibitor).[2]

Methodologies and Protocols

Conducting a successful tracer study requires meticulous attention to detail from experimental design to sample analysis.

Protocol: In Vivo Tracer Infusion in a Rodent Model

This protocol provides a framework for a primed-continuous infusion study to measure ketone body kinetics in an animal model of diabetes. All procedures must be approved by an institutional animal care and use committee.

1. Animal Preparation:

- Rationale: To accurately measure endogenous production rates, it's critical to minimize confounding variables.

- Steps:

- Acclimate animals (e.g., db/db mice or Zucker diabetic fatty rats and their lean controls) to single housing.

- Fast animals for 6-12 hours prior to the infusion. This lowers endogenous substrate levels, increasing the fractional enrichment from the tracer.[21]

- Anesthetize the animal and surgically place catheters in a vein (e.g., jugular) for infusion and an artery (e.g., carotid) for sampling.

2. Tracer Preparation and Administration:

- Rationale: A primed-continuous infusion is designed to rapidly achieve and then maintain a steady-state concentration of the tracer in the plasma, which simplifies metabolic flux calculations.[15][22]

- Steps:

- Dissolve Sodium DL-3-hydroxybutyrate-2,4-¹³C₂ in sterile saline to the desired concentration.

- Calculate the priming bolus dose to quickly fill the body's BHB pool.

- Calculate the continuous infusion rate to match the estimated endogenous rate of appearance.

- Administer the priming bolus over 1 minute, followed immediately by the continuous infusion using a calibrated syringe pump.

3. Sample Collection:

- Rationale: Timely and properly handled samples are essential to capture the metabolic state without artifact.

- Steps:

- Collect a baseline arterial blood sample (t=0) before starting the infusion.

- Collect subsequent blood samples at timed intervals during the steady-state period (e.g., t = 90, 100, 110, 120 min) into heparinized tubes.

- Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C.

- At the end of the infusion, clamp-freeze tissues of interest (e.g., liver, heart, soleus muscle) using tongs pre-chilled in liquid nitrogen. This instantly quenches all metabolic activity.[23] Store tissues at -80°C until extraction.

A [label="Animal Acclimation\n& Fasting"];

B [label="Anesthesia &\nCatheter Placement"];

C [label="Tracer Preparation\n(Priming & Continuous Doses)"];

D [label="Baseline Blood Sample\n(t=0)"];

E [label="Administer Priming Bolus"];

F [label="Start Continuous Infusion"];

G [label="Steady-State Blood Sampling\n(e.g., t=90, 100, 110, 120 min)"];

H [label="Tissue Collection\n(Clamp Freezing)"];

I [label="Sample Processing\n(Metabolite Extraction)"];

J [label="Analytical Measurement\n(MS or NMR)"];

K [label="Data Analysis\n(Metabolic Flux Calculation)"];

A -> B;

C -> E;

B -> D -> E -> F -> G -> H -> I -> J -> K;

}

Analytical Techniques for ¹³C Enrichment

Once samples are collected, the next crucial step is to accurately measure the ¹³C enrichment in BHB and downstream metabolites. The two primary analytical platforms for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS separates molecules by their mass-to-charge ratio. It is highly sensitive and excellent for determining the Mass Isotopologue Distribution (MID) of metabolites—that is, the relative abundance of molecules with different numbers of ¹³C atoms (M+0, M+1, M+2, etc.).[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of ¹³C atoms within a molecule (positional isotopomers).[25] For example, NMR can distinguish between [1,2-¹³C₂]-glutamate and [4,5-¹³C₂]-glutamate, which can provide deeper insights into pathway activity.[26] However, NMR is generally less sensitive than MS.

Table 2: Comparison of MS and NMR for ¹³C Tracer Analysis

| Feature | Mass Spectrometry (LC-MS/GC-MS) | NMR Spectroscopy |

|---|---|---|

| Principle | Measures mass-to-charge ratio | Measures nuclear spin properties |

| Sensitivity | High (picomole to femtomole) | Lower (nanomole to micromole) |

| Information | Mass Isotopologue Distribution (MID) | Positional Isotopomers, ¹³C-¹³C couplings |

| Sample Prep | Often requires derivatization (for GC-MS) | Minimal, non-destructive |

| Throughput | Relatively high | Lower |

| Primary Use Case | Quantifying enrichment in a wide range of metabolites | Elucidating specific carbon transitions and pathway ambiguities |

Data Analysis and Interpretation

The raw data from the analytical instruments must be processed to yield meaningful biological insights.

1. Data Correction: Raw MS data must be corrected for the natural abundance of ¹³C (about 1.1%) and other isotopes to determine the true enrichment from the tracer.[27]

2. Calculation of Enrichment: The mole percent enrichment (MPE) of the tracer in plasma is calculated to confirm that a metabolic and isotopic steady state was achieved.

3. Metabolic Flux Calculation: The MIDs of tissue metabolites are fed into mathematical models of metabolism. By using software packages (e.g., INCA, Metran), the measured MIDs are compared to simulated MIDs to estimate the intracellular flux rates that best explain the observed labeling patterns.[9]

Future Perspectives and Conclusion

The application of Sodium DL-3-hydroxybutyrate-2,4-¹³C₂ in diabetes research continues to expand. Emerging techniques like hyperpolarized ¹³C MRS, which dramatically increases the NMR signal, promise the ability to monitor metabolic conversions in real-time in vivo, offering unprecedented temporal resolution.[28]

References

- People with type 2 diabetes produce less energy from ketone bodies. (2025). Vertex AI Search Result.

- Gluconeogenesis - Wikipedia. Wikipedia.

- de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.